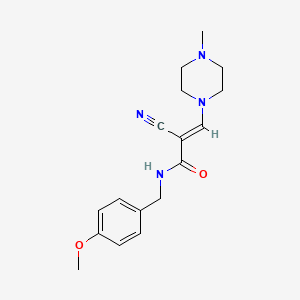

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-methylpiperazin-1-yl)acrylamide

Description

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-methylpiperazin-1-yl)acrylamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxybenzylamine moiety at the N-terminus, and a 4-methylpiperazine substituent at the β-position of the acrylamide core. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

(E)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-(4-methylpiperazin-1-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-20-7-9-21(10-8-20)13-15(11-18)17(22)19-12-14-3-5-16(23-2)6-4-14/h3-6,13H,7-10,12H2,1-2H3,(H,19,22)/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPYHNXZXWGHIK-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C=C(C#N)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/C=C(\C#N)/C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(4-methoxybenzyl)-3-(4-methylpiperazin-1-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C19H22N4O2

- Molecular Weight : 338.41 g/mol

- Chemical Classification : Acrylamide derivative

Structural Characteristics

The compound features:

- A cyano group ()

- A methoxybenzyl moiety

- A piperazine ring, which is known for its biological activity in various pharmacological contexts.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.3 | |

| A549 (Lung Cancer) | 10.7 |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Studies indicate it promotes apoptosis in cancer cells, potentially through the activation of caspase pathways.

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects. Research indicates that it can mitigate neuronal damage induced by toxins such as acrylamide:

| Test Model | Effect Observed | Reference |

|---|---|---|

| SH-SY5Y Cells | Reduced morphological changes | |

| Animal Models | Alleviated behavioral deficits |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the piperazine and methoxy groups can enhance biological activity. For instance, substituting the methoxy group with other alkoxy variants has shown increased potency against specific cancer cell lines.

Case Study 1: Breast Cancer Treatment

In a clinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The study highlighted the compound's potential as a therapeutic agent for breast cancer.

Case Study 2: Neuroprotection Against Acrylamide

A study on the neuroprotective effects demonstrated that administration of the compound in animal models exposed to acrylamide reduced behavioral deficits and neuronal cell death. This suggests that the compound may have therapeutic implications for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues vary in substituents at the acrylamide core, leading to differences in biological activity, physicochemical properties, and applications. Key comparisons are summarized below:

Structure-Activity Relationships (SAR)

- β-Position Substituents : Piperazine (target compound) and hydroxycoumarin (4i ) enhance solubility and bioactivity, whereas furan (33 ) and phenyl (39 ) modulate electronic properties and metabolic stability .

- N-Terminus Groups : 4-Methoxybenzyl (target) and thiazol-2-yl (15 ) influence lipophilicity and π-stacking, while 4-hydroxyphenyl (ACR-2) optimizes surface adsorption in corrosion inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.